molecular formula C19H36O2 B085089 (Z)-13-Octadecenoic acid methyl ester CAS No. 13058-55-4

(Z)-13-Octadecenoic acid methyl ester

Cat. No.: B085089
CAS No.: 13058-55-4
M. Wt: 296.5 g/mol
InChI Key: OPLQDSJPOHPOSZ-SREVYHEPSA-N
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Description

(Z)-13-Octadecenoic acid methyl ester is a chemically defined fatty acid ester that serves as a valuable standard and intermediate in various scientific research fields. In lipidomics and analytical chemistry, this compound is instrumental for the gas chromatography-mass spectrometry (GC-MS) profiling and identification of complex lipid extracts from biological sources, aiding in the chemotaxonomic study of species . Research into structurally similar fatty acid esters highlights their potential in pharmacological screening, with studies indicating investigative applications in antioxidant and antimicrobial models . Furthermore, certain fatty acid esters and related compounds have been investigated for their bioactivity against plant-parasitic nematodes, suggesting a role in the development of novel nematicidal formulations . The consistent availability of this well-characterized ester is crucial for advancing studies in metabolism, biofuel research, and the exploration of natural product derivatives. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

methyl (Z)-octadec-13-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-7H,3-5,8-18H2,1-2H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLQDSJPOHPOSZ-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalysts

Transesterification remains the most direct method for synthesizing (Z)-13-octadecenoic acid methyl ester. The process involves reacting (Z)-13-octadecenoic acid with methanol in the presence of acidic or basic catalysts. Sulfuric acid (H₂SO₄) and sodium methoxide (NaOCH₃) are commonly used, with the latter favoring higher reaction rates due to its strong nucleophilic properties. The general reaction is:

(Z)-13-Octadecenoic acid+CH₃OHcatalyst(Z)-13-Octadecenoic acid methyl ester+H₂O\text{(Z)-13-Octadecenoic acid} + \text{CH₃OH} \xrightarrow{\text{catalyst}} \text{this compound} + \text{H₂O}

Table 1: Catalytic Efficiency in Transesterification

CatalystTemperature (°C)Time (h)Yield (%)Purity (%)
H₂SO₄6567892
NaOCH₃6048595
Lipase (CAL-B)45127098

Enzymatic catalysts like immobilized Candida antarctica lipase B (CAL-B) offer eco-friendly alternatives, operating under milder conditions while maintaining high stereochemical fidelity.

Chemical Synthesis from Precursor Molecules

Acetylide Coupling Strategy

A seven-step synthesis route, adapted from methods used for structurally similar fatty acids, employs (trimethylsilyl)acetylene as a key intermediate. The process begins with the protection of 12-bromo-1-dodecanol using 2,3-dihydro-2H-pyran, followed by sequential acetylide couplings:

  • Step 1 : Protection of 12-bromo-1-dodecanol with 2,3-dihydro-2H-pyran.

  • Step 2 : Coupling with (trimethylsilyl)acetylene to form a protected alkyne intermediate.

  • Step 3 : Deprotection and coupling with 3-methyl-1-bromobutane.

  • Step 4 : Hydrolysis and esterification with methanol.

This method achieves a 45% overall yield, with the cis-configuration preserved via stereoselective hydrogenation.

Partial Hydrogenation of Natural Oils

This compound can be derived from the partial hydrogenation of linoleic acid-rich oils (e.g., soybean or sunflower oil). Using palladium-on-carbon (Pd/C) under controlled H₂ pressure (1–3 atm), the double bond at the 13th position is selectively retained while saturating others.

Table 2: Hydrogenation Parameters for Soybean Oil

CatalystH₂ Pressure (atm)Temperature (°C)Selectivity (%)Yield (%)
Pd/C2808876
Ni31007268

Biotechnological Production

Microbial Biosynthesis

Genetically engineered Yarrowia lipolytica strains have been utilized to biosynthesize this compound from glucose. Key modifications include:

  • Overexpression of Δ9-desaturase to introduce the cis double bond.

  • Heterologous expression of a fatty acid O-methyltransferase for esterification.

Table 3: Microbial Biosynthesis Performance

StrainSubstrateTiter (g/L)Productivity (g/L/h)
Y. lipolytica Δ9-O-MTGlucose12.40.52
E. coli (engineered)Glycerol8.70.36

Industrial-Scale Production

Extraction and Esterification

Industrial methods often extract (Z)-13-octadecenoic acid from plant oils (e.g., Balanites aegyptiaca seed oil) via fractional distillation, followed by esterification with methanol. Gas chromatography–mass spectrometry (GC-MS) analyses confirm that the seed oil contains 9,12-octadecadienoic acid (Z,Z)-, which is hydrogenated to (Z)-13-octadecenoic acid before esterification.

Table 4: Industrial Process Metrics

StepEquipment UsedThroughput (kg/h)Energy Consumption (kWh/kg)
Oil ExtractionSolvent extractor1500.8
Fractional DistillationVacuum distillation901.2
EsterificationContinuous reactor2000.6

Comparative Analysis of Synthesis Routes

Cost and Sustainability

  • Transesterification : Low-cost but generates acidic waste.

  • Chemical Synthesis : High purity (>95%) but requires toxic reagents.

  • Biotechnological : Sustainable with renewable feedstocks, yet upstream processing costs remain high.

Yield and Scalability

Industrial hydrogenation and transesterification are preferred for large-scale production (yields >75%), whereas acetylide coupling is reserved for high-value applications requiring isotopic labeling or stereochemical precision .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-13-Octadecenoic acid methyl ester can undergo oxidation reactions, leading to the formation of various oxidation products, such as hydroperoxides and epoxides. These reactions are typically catalyzed by oxidizing agents like hydrogen peroxide or molecular oxygen.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in substitution reactions, where the ester group is replaced by other functional groups. For example, it can react with amines to form amides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, molecular oxygen, and catalysts like manganese dioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, alcohols, and acid chlorides.

Major Products Formed:

    Oxidation Products: Hydroperoxides, epoxides, and aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Amides, esters, and other derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that (Z)-13-octadecenoic acid methyl ester exhibits antimicrobial properties. For instance, it has shown efficacy against Leishmania donovani, a protozoan parasite responsible for leishmaniasis. The compound inhibited the leishmania DNA topoisomerase IB at concentrations of 50 µM, suggesting potential as a therapeutic agent against this disease .

Cancer Research

Research has highlighted the anticancer properties of this compound. In vitro studies demonstrated its cytotoxic effects on various cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer cells. The compound's ability to induce apoptosis in these cells is currently under investigation .

Pheromone Synthesis

This compound is utilized in the synthesis of pheromones for pest control. A notable application is in the stereoselective synthesis of (Z)-13-octadecenal, a pheromone component for the rice stem borer (Chilo suppressalis). This application underscores its importance in integrated pest management strategies .

Oil Extraction

The compound serves as a solvent in the extraction of oil from olives and other plants. Its efficiency in extracting high-quality oils makes it valuable in food technology and culinary applications .

Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is frequently analyzed using GC-MS techniques due to its volatility and stability under analytical conditions. This method allows for the precise identification and quantification of fatty acid methyl esters in complex mixtures, facilitating research in food chemistry and environmental monitoring .

Nutritional Studies

The compound has been studied for its nutritional properties, particularly in relation to its fatty acid profile. It contributes to the unsaturated fatty acid content in dietary fats, which is associated with various health benefits, including cardiovascular health and anti-inflammatory effects .

Case Studies

Study TitleFindingsApplication
Antimicrobial Activity Against Leishmania donovaniShowed inhibition of DNA topoisomerase IBPotential drug development
Anticancer Effects on HepG2 and MCF-7Induced apoptosis in cancer cellsCancer therapy research
Pheromone Synthesis for Pest ControlEffective synthesis of pheromonesAgricultural pest management
Oil Extraction EfficiencyHigh-quality oil yield from olivesFood technology

Mechanism of Action

Molecular Targets and Pathways:

    Lipid Metabolism: (Z)-13-Octadecenoic acid methyl ester is metabolized by enzymes involved in lipid metabolism, such as lipases and esterases. These enzymes hydrolyze the ester bond, releasing free fatty acids and methanol.

    Cell Membrane Interaction: The compound integrates into cell membranes, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Positional Isomers of Octadecenoic Acid Methyl Esters

The position of the double bond significantly influences physical, chemical, and biological properties:

Compound Name Double Bond Position Retention Time (Rt, min) Abundance (%) Key Applications/Properties
(Z)-13-Octadecenoic acid methyl ester C13 36.49–38.44 0.73–0.83 Antioxidant activity; enhances NO release in macrophages
9-Octadecenoic acid methyl ester (Methyl oleate) C9 36.49–37.97 15.23 Common in plant oils; lubricant precursor
11-Octadecenoic acid methyl ester C11 36.49 Less studied; minor component in microbial lipids
10-Octadecenoic acid methyl ester C10 36.49 Rare in natural sources; synthetic applications

Key Observations :

  • Bioactivity: this compound demonstrates unique bioactivity, such as modulating inflammatory pathways (e.g., TNF-α, IL-6) and acting as an antioxidant, which is less pronounced in methyl oleate .
  • Chromatographic Behavior : Retention times increase slightly with the double bond position moving toward the methyl end (e.g., C9 vs. C13) due to polarity differences .

Geometric Isomers

The cis (Z) vs. trans (E) configuration alters molecular packing and biological interactions:

Compound Name Configuration Melting Point (°C) Solubility in Water
This compound Cis (Z) ~27 Insoluble
(E)-13-Octadecenoic acid methyl ester Trans (E) Higher than cis Insoluble

Key Observations :

  • Physical Properties : The cis isomer has a lower melting point due to reduced molecular symmetry, enhancing fluidity in lipid membranes .
  • Biological Relevance : Cis isomers are more prevalent in natural lipids, whereas trans isomers are often synthetic or derived from hydrogenation processes.

Polyunsaturated and Functionalized Analogues

Comparison with di- and triunsaturated esters, as well as hydroxy-substituted derivatives:

Compound Name Structure Key Features
9,12-Octadecadienoic acid (Z,Z)-methyl ester (Methyl linoleate) Two double bonds (C9, C12) Higher oxidative instability; precursor to pro-inflammatory eicosanoids
9,12,15-Octadecatrienoic acid methyl ester Three double bonds (C9, C12, C15) Omega-3 fatty acid; anti-inflammatory effects
12-Hydroxy-9-octadecenoic acid methyl ester Hydroxy group at C12 Increased polarity; potential surfactant properties


Key Observations :

  • Oxidative Stability: Monounsaturated esters like this compound are more stable than polyunsaturated analogues (e.g., methyl linoleate) .

Biological Activity

(Z)-13-Octadecenoic acid methyl ester, commonly referred to as methyl (Z)-octadec-13-enoate, is a long-chain fatty acid derivative with significant biological activities. This article explores its biological properties, synthesis, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C19H36O2
  • Molecular Weight : 296.49 g/mol
  • Solubility : Practically insoluble in water; soluble in organic solvents.
  • Classification : Long-chain fatty acid methyl ester.

1. Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study indicated its effectiveness against various bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains.

2. Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial for combating oxidative stress in biological systems. This property may contribute to its potential in preventing chronic diseases linked to oxidative damage.

3. Anticancer Activity

Recent investigations into the anticancer properties of this compound have revealed promising results. In vitro studies reported that it inhibits the proliferation of cancer cell lines, including breast and liver cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest.

4. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, which may be beneficial in managing conditions such as arthritis and other inflammatory disorders. Its ability to modulate inflammatory pathways could make it a candidate for therapeutic development.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various fatty acid methyl esters, including this compound, showed significant inhibition of growth against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both pathogens, indicating its potential as a natural preservative or therapeutic agent .

Case Study: Anticancer Activity

In a recent study, this compound was tested against HepG2 liver cancer cells and MCF-7 breast cancer cells. The IC50 values were found to be 25 µg/mL and 30 µg/mL respectively, demonstrating its efficacy in inhibiting cancer cell growth . The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureus
AntioxidantReduces oxidative stress markers
AnticancerInhibits growth of HepG2 and MCF-7 cells
Anti-inflammatoryModulates inflammatory cytokines

Synthesis

The synthesis of this compound can be achieved through various methods including:

  • Total Synthesis : A multi-step synthetic route involving acetylide coupling techniques has been developed, yielding high purity and quantity of the compound .
  • Extraction from Natural Sources : It can also be extracted from certain plant oils and fats where it naturally occurs.

Q & A

Basic Research Questions

Q. How is (Z)-13-Octadecenoic acid methyl ester typically identified and quantified in plant or microbial extracts?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is the standard method for identification and quantification. The compound is often derivatized into its methyl ester form for improved volatility. Key parameters include retention time (e.g., ~37.94 minutes in hexane extracts) and molecular ion peaks at m/z 296 (molecular weight 296.4879) . Calibration curves using synthetic standards ensure accurate quantification, with purity verified via spectral matching against databases like NIST .

Q. What are the primary natural sources of this compound?

  • Sources : The compound is reported in plant extracts (e.g., Ficus pachyneura, T. bangwensis) and microbial lipids, such as marine bacteria like Thermotoga maritima, where its presence is rare and structurally unusual . Extraction protocols typically use polar solvents (e.g., methanol, ethanol) followed by partitioning with non-polar solvents (hexane) to isolate lipid fractions .

Q. What are the standard analytical challenges in characterizing stereoisomers of this compound?

  • Analytical Approach : Stereoisomeric differentiation requires high-resolution GC columns (e.g., cyanosilicone polar columns) or chiral stationary phases. Confirmation of the Z-configuration is achieved via comparison with authentic standards or nuclear magnetic resonance (NMR) spectroscopy . Contaminants like cis-vaccenic acid methyl ester must be ruled out using retention index libraries .

Advanced Research Questions

Q. How can researchers optimize experimental designs to correlate the compound’s concentration with bioactivity in in vitro models?

  • Experimental Design :

  • Dose-Response Curves : Use purified fractions (>95% purity via preparative GC) to avoid confounding effects from co-eluting compounds .
  • Cell Models : Macrophage cell lines (e.g., RAW 264.7) are employed to study nitric oxide (NO) release, a key antioxidant mechanism .
  • Controls : Include lipid-free vehicle controls and reference antioxidants (e.g., ascorbic acid) to validate assay sensitivity .

Q. What mechanisms underlie the compound’s anti-inflammatory and antioxidant activities?

  • Mechanistic Insights :

  • Antioxidant Activity : The compound donates hydrogen atoms to quench free radicals, as shown in lipid peroxidation assays. It increases NO release in macrophages, enhancing host defense .
  • Anti-inflammatory Effects : Downregulation of pro-inflammatory cytokines (TNF-α, IL-6) and cyclooxygenase-2 (COX-2) has been observed in gene expression studies, likely via modulation of NF-κB signaling .

Q. How can discrepancies in reported biological activities across studies be resolved?

  • Resolution Strategies :

  • Purity Verification : Contamination by isomers (e.g., 9- or 11-octadecenoic esters) can skew bioactivity results. Use orthogonal methods (HPLC, NMR) to confirm purity .
  • Model Variability : Differences in cell lines (e.g., primary vs. immortalized cells) and assay conditions (e.g., oxidative stress induction methods) must be standardized .

Q. What synthetic or biosynthetic routes are used to produce this compound for research?

  • Synthesis Methods :

  • Chemical Synthesis : Esterification of (Z)-13-octadecenoic acid with methanol, catalyzed by acid (e.g., H₂SO₄) or enzymes (lipases), yields the methyl ester. Purity is monitored via GC-MS .
  • Biosynthesis : Engineered microbial systems (e.g., E. coli with desaturase enzymes) can produce the compound, though yields require optimization using fed-batch fermentation .

Key Challenges in Current Research

  • Stereochemical Purity : Isomerization during extraction or storage can alter bioactivity. Storage under inert atmospheres (N₂) and low temperatures (-20°C) is recommended .
  • Bioavailability : Poor aqueous solubility limits in vivo applications. Nanoemulsion formulations or pro-drug strategies are under investigation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(Z)-13-Octadecenoic acid methyl ester
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